[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
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Overview
Description
[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative with the molecular formula C10H12BF3N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, recycling solvents, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethyl and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
It can be used in the design of boron-containing drugs, which are explored for their therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and electronic materials .
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and trifluoromethyl groups.
4-(4-Pyridinyl)phenylboronic acid: Contains a pyridine ring but lacks the trifluoromethyl and pyrrolidine groups.
Indole-3-boronic acid: An indole derivative with a boronic acid group, used in similar coupling reactions.
Uniqueness
[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and boronic acid functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in organic synthesis and a promising candidate in drug discovery .
Properties
IUPAC Name |
[6-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3N2O2/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-3-1-2-4-16/h5-6,17-18H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNEOOBUCTRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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